4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC17664574
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10ClN3O |
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Molecular Weight | 223.66 g/mol |
IUPAC Name | 4-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde |
Standard InChI | InChI=1S/C10H10ClN3O/c11-9-8(6-15)10(13-7-12-9)14-4-2-1-3-5-14/h1-2,6-7H,3-5H2 |
Standard InChI Key | ZBAJNYHLSNGXRT-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC=C1)C2=C(C(=NC=N2)Cl)C=O |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 4-chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde, reflects its hybrid pyrimidine-tetrahydropyridine architecture. Key identifiers include:
Property | Value | Source |
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CAS Number | 1593881-30-1 | |
Molecular Formula | C₁₀H₁₀ClN₃O | |
Molecular Weight | 223.66 g/mol | |
SMILES Notation | ClC1=C(N2CCC=CC2)N=CN=C1C=O | – |
The pyrimidine ring (positions 4 and 6) is substituted with chlorine and a 1,2,3,6-tetrahydropyridinyl group, respectively, while position 5 bears an aldehyde moiety. The tetrahydropyridine ring introduces partial saturation, reducing planarity compared to fully aromatic pyridine derivatives .
Synthesis and Structural Analogues
While no explicit synthesis route for this compound is documented, related pyrimidine-carbaldehyde derivatives are typically synthesized through nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. For example:
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Chloropyrimidine intermediates: Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 1593881-30-1 analogs) serves as a precursor in many routes, where chlorine at position 4 is displaced by amines or heterocycles .
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Tetrahydropyridine incorporation: Reaction of 4,6-dichloropyrimidine-5-carbaldehyde with 1,2,3,6-tetrahydropyridine under basic conditions (e.g., K₂CO₃/DMF) likely yields the target compound .
Comparative analysis with the structurally similar 4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS 54503-92-3) reveals that replacing pyrrolidine with tetrahydropyridine increases molecular weight by 12.01 g/mol and introduces an unsaturated bond, potentially altering metabolic stability .
Physicochemical Properties
Experimental data for this specific compound are sparse, but inferences can be drawn from analogs:
The aldehyde group at position 5 may confer reactivity toward nucleophiles (e.g., amines, thiols), necessitating stabilization strategies in formulation .
Future Research Directions
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Solubility Optimization: Introducing ionizable groups (e.g., piperazine) at the tetrahydropyridine nitrogen could improve aqueous solubility without sacrificing potency .
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Covalent Drug Development: Leveraging the aldehyde for targeted covalent binding to cysteine or lysine residues in disease-relevant proteins.
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In Vivo Efficacy Studies: Testing in murine malaria models to validate PfATP4 inhibition and transmission-blocking activity .
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